5-Azaspiro[2.4]heptane-1-carboxylic acid

TACE inhibitor ADAM17 carboxylate zinc ligand

Procuring regioisomerically pure 5-azaspiro[2.4]heptane-1-carboxylic acid is critical for TACE (ADAM17) and dopamine D₃ receptor programs. The C-1 carboxylate isomer enables zinc-chelation in TACE (co-crystal 3EWJ, 1.80 Å) and is the essential intermediate for sitafloxacin-class antibacterials. • TACE inhibitor core: Ki 143 nM benchmark; carboxylate-zinc binding mode validated by X-ray • D₃ antagonist scaffold: triazolyl derivatives achieve Ki 1.3 nM with hERG selectivity • Fragment library compatible: MW 141.17, Fsp³-enriched spiro architecture

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 746577-57-1
Cat. No. B1288828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azaspiro[2.4]heptane-1-carboxylic acid
CAS746577-57-1
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1CNCC12CC2C(=O)O
InChIInChI=1S/C7H11NO2/c9-6(10)5-3-7(5)1-2-8-4-7/h5,8H,1-4H2,(H,9,10)
InChIKeyUQPSRHCDEVLDQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Azaspiro[2.4]heptane-1-carboxylic acid: Spirocyclic Scaffold for Lead Generation


5-Azaspiro[2.4]heptane-1-carboxylic acid (CAS 746577-57-1; MF: C₇H₁₁NO₂; MW: 141.17 g/mol) is a conformationally constrained, non-proteinogenic amino acid that incorporates a spiro‑fused cyclopropane–pyrrolidine ring system . The compound exists as a yellow‑to‑brown sticky oil or semi‑solid under ambient conditions and is supplied at a certified purity of ≥95% for research use . Its rigid, three‑dimensional architecture has been exploited as a core motif in nanomolar TACE (ADAM17) inhibitors resolved to 1.80 Å by X‑ray crystallography [1] and as a privileged substructure for selective dopamine D₃ receptor antagonists [2].

Spirocyclic lead-generation scaffold
Conformationally constrained amino acid
TACE and D₃ receptor probe context

Regioisomeric Specificity of 5-Azaspiro[2.4]heptane-1-carboxylic acid


Close structural analogs such as 5‑azaspiro[2.4]heptane‑6‑carboxylic acid share the same molecular formula but position the carboxyl group at C‑6 instead of C‑1, leading to fundamentally different trajectories of downstream structure–activity relationships. The C‑1 carboxylate isomer preferentially appears in quinolone antibacterial agent intermediates (e.g., sitafloxacin analogues) [1], whereas the C‑6 isomer is predominantly documented as an HCV NS5A inhibitor building block (e.g., ledipasvir‑related intermediates) [2]. Furthermore, the 5‑azaspiro[2.4]heptane‑1‑carboxylic acid scaffold has been validated in co‑crystal structures with TACE in its carboxylate‑bound form, a distinct zinc‑chelation mode versus hydroxamate‑based inhibitors [3]. These divergent biological applications demonstrate that regio‑ and stereo‑chemical identity directly determines the accessible chemical space, making generic substitution scientifically unsound.

Target Isomer 5-Azaspiro[2.4]heptane-1-carboxylic acid
Analog 5-Azaspiro[2.4]heptane-6-carboxylic acid
Regioisomeric substitution redirects pharmacophore space toward unrelated antiviral targets, disrupting antibacterial lead generation.
Distinct zinc-chelation mode means hydroxamate-based TACE inhibitors may not replicate carboxylate binding pose advantages.
Oil/semi-solid physical form requires different handling protocols than crystalline regioisomers; automated dispensing workflows may be affected.

5-Azaspiro[2.4]heptane-1-carboxylic acid: Key Differentiation Evidence


TACE Inhibition via Carboxylate Zinc-Binding Modality

A derivative of 5‑azaspiro[2.4]heptane‑1‑carboxylic acid, (1S,3R,6S)‑4‑oxo‑6‑{4‑[(2‑phenylquinolin‑4‑yl)methoxy]phenyl}‑5‑azaspiro[2.4]heptane‑1‑carboxylic acid, inhibits TACE with a Ki of 143 nM at pH 7.3 and 2 °C [1]. This carboxylate‑based zinc‑binding mode contrasts with the hydroxamate zinc ligand of the clinical comparator marimastat (Ki ≈ 0.3 nM against TACE in biochemical assays, though marimastat exhibits broad‑spectrum MMP inhibition and significant musculoskeletal toxicity) [2]. The carboxylate‑spirocyclopropyl compound represents the first TACE inhibitor for which a carboxylate zinc‑ligand X‑ray structure has been reported [1].

TACE Inhibition
Cross-study comparable
Ki = 143 nM (carboxylate derivative) vs. marimastat Ki ≈ 0.3 nM
Supports carboxylate zinc-binding mode development.
Reported class-level selectivity advantage over broad-spectrum MMP inhibitors.
TACE inhibitor ADAM17 carboxylate zinc ligand spirocyclopropyl scaffold

Regiochemical Distinction: Quinolone Antibacterials vs. HCV NS5A Inhibitors

5‑Azaspiro[2.4]heptane‑1‑carboxylic acid is the core scaffold for the (7S)‑7‑amino‑7‑methyl‑5‑azaspiro[2.4]heptane substituent found in quinolonecarboxylic acid antibacterial agents, with one optical isomer exhibiting significantly more potent antibacterial activity than the other [1]. In contrast, 5‑azaspiro[2.4]heptane‑6‑carboxylic acid (CAS 152723‑56‑3) is explicitly claimed as a key intermediate for hepatitis C virus NS5A inhibitors, including ledipasvir‑related compounds [2]. The two regioisomers are not interchangeable: the C‑1 vs. C‑6 carboxyl group position dictates entirely different downstream pharmacophores and patent estates.

Regiochemical Distinction
Head-to-head
C-1 acid → quinolone antibacterials; C-6 acid → HCV NS5A inhibitors
Regioisomer identity determines target class outcome.
Patent analysis confirms distinct chemical space.
regioisomer specificity quinolone antibacterial sitafloxacin HCV NS5A inhibitor ledipasvir

Physical Form: Oil vs. Crystalline Solid in Spirocyclic Isomers

5‑Azaspiro[2.4]heptane‑1‑carboxylic acid is a yellow‑to‑brown sticky oil or semi‑solid at room temperature . In contrast, the N‑BOC‑protected 6‑carboxylic acid regioisomer ((S)‑5‑(tert‑butoxycarbonyl)‑5‑azaspiro[2.4]heptane‑6‑carboxylic acid) is an off‑white to white crystalline solid . This physical state difference has practical implications for weighing accuracy, automated dispensing, and long‑term storage stability in medicinal chemistry laboratories.

Physical Form
Cross-study comparable
Yellow-to-brown oil (C-1 acid) vs. off-white crystalline solid (N-BOC-C-6 acid)
Handling and dispensing protocol must match isomer form.
Supplier specification review recommended for automated synthesis planning.
physical form handling formulation spirocyclic amino acid

Dopamine D₃ Receptor Selectivity via Conformational Constraint

1,2,4‑Triazolyl derivatives of the 5‑azaspiro[2.4]heptane scaffold demonstrate high affinity for the dopamine D₃ receptor with Ki values as low as 1.3 nM and selectivity over the D₂ receptor subtype, as well as favorable selectivity over the hERG channel [1]. While these data derive from elaborated triazolyl derivatives rather than the parent carboxylic acid, they establish that the 5‑azaspiro[2.4]heptane core—specifically its spiro‑cyclopropane‑pyrrolidine geometry—enables a conformational constraint that is productive for D₃ receptor binding and subtype selectivity [1].

D₃ Receptor Selectivity
Class-level inference
Triazolyl derivative D₃ Ki = 1.3 nM; selectivity over hERG reported.
Spirocyclic core may support subtype-selective library design.
Data derived from elaborated derivatives, not parent acid.
dopamine D3 receptor selectivity CNS drug discovery spirocyclic scaffold

X-Ray Crystallography of Carboxylate Binding Mode in TACE

The co‑crystal structure of the catalytic domain of TACE (ADAM17) with (1S,3R,6S)‑4‑oxo‑6‑{4‑[(2‑phenylquinolin‑4‑yl)methoxy]phenyl}‑5‑azaspiro[2.4]heptane‑1‑carboxylic acid (PDB ID: 3EWJ) was solved at 1.80 Å resolution, providing the first structural validation of a carboxylate zinc‑binding mode in TACE [1]. This is in contrast to the hydroxamate zinc‑chelation geometry observed for marimastat‑class inhibitors. The spirocyclic scaffold orients the carboxylate group for optimal bidentate coordination to the catalytic zinc ion while the phenylquinoline moiety occupies the S1′ pocket [1].

X-Ray Binding Mode
Head-to-head
PDB 3EWJ, 1.80 Å resolution; bidentate carboxylate-zinc coordination.
Structurally validated binding pose for structure-based design.
Enables rational optimization of S1' and S2' pocket interactions.
X-ray crystallography TACE carboxylate zinc ligand structure‑based drug design

5-Azaspiro[2.4]heptane-1-carboxylic acid: Application Scenarios


Structure-Based Design of Carboxylate TACE Inhibitors

Medicinal chemistry teams developing next‑generation TACE inhibitors can employ 5‑azaspiro[2.4]heptane‑1‑carboxylic acid as a core scaffold to access the carboxylate zinc‑binding pharmacophore validated by the 3EWJ co‑crystal structure (1.80 Å resolution) [1]. The parent compound serves as a versatile intermediate for late‑stage diversification at the pyrrolidine nitrogen and the cyclopropane ring, enabling systematic exploration of S1′ and S2′ pocket interactions. The demonstrated Ki of 143 nM for the elaborated phenylquinoline derivative provides a quantitative benchmark for optimization [2].

Synthesis of Chiral Quinolone Antibacterial Intermediates

5‑Azaspiro[2.4]heptane‑1‑carboxylic acid is the regioisomer required for constructing the (7S)‑7‑amino‑7‑methyl‑5‑azaspiro[2.4]heptane substituent found in sitafloxacin‑class quinolone antibacterials [3]. The chiral integrity of the spiro center is critical: one optical isomer demonstrates markedly superior antibacterial activity, making enantiopure procurement essential for pharmaceutical intermediate supply chains [3].

D₃ Receptor-Focused Library Synthesis for CNS Discovery

The 5‑azaspiro[2.4]heptane scaffold has been established as a privileged scaffold for dopamine D₃ receptor antagonists, with triazolyl derivatives achieving Ki values as low as 1.3 nM and demonstrating selectivity over hERG [4]. Procuring the 1‑carboxylic acid building block allows parallel library synthesis via amide coupling or reductive amination at the pyrrolidine nitrogen, facilitating rapid exploration of D₃ receptor pharmacophore space. The spirocyclic constraint inherent to this scaffold is believed to contribute to the observed subtype selectivity [4].

Spirocyclic Fragment for Fragment-Based Drug Discovery

With a molecular weight of 141.17 Da and a three‑dimensional spiro architecture, 5‑azaspiro[2.4]heptane‑1‑carboxylic acid meets fragment‑library criteria (MW < 300; heavy atom count = 10; hydrogen bond donors = 2; hydrogen bond acceptors = 3) . Its spiro center provides a higher fraction of sp³‑hybridized carbons (Fsp³) compared to planar aromatic fragments, which has been correlated with improved clinical developability [4]. The compound's oil/semi‑solid physical form necessitates appropriate handling protocols for fragment screening (e.g., DMSO stock solution preparation) .

Application
Selection Property
Validation Focus
Structure-based TACE inhibitor design
Carboxylate zinc-binding scaffold
Co-crystal structure and binding-mode review
Chiral quinolone antibacterial intermediate synthesis
C-1 regioisomer for sitafloxacin-class pharmacophore
Enantiopure procurement and regioisomer identity control
D₃ receptor-focused CNS library synthesis
Conformationally constrained spirocyclic core
Subtype-selectivity assay and hERG counter-screen
Fragment-based drug discovery screening
Low-MW 3D fragment (141.17 Da, Fsp³-rich)
DMSO solubility and fragment library handling protocol

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Azaspiro[2.4]heptane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.